molecular formula C8H7ClO3 B3429013 4-Chloromandelic acid CAS No. 7138-34-3

4-Chloromandelic acid

Cat. No.: B3429013
CAS No.: 7138-34-3
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-UHFFFAOYSA-N
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Description

4-Chloromandelic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of mandelic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloromandelic acid can be synthesized through several methods. One common approach involves the chlorination of mandelic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the para position.

Industrial Production Methods: In industrial settings, the resolution of racemic this compound is often achieved using chiral resolving agents. For instance, ®-(+)-benzyl-1-phenylethylamine has been used to resolve this compound in absolute ethanol, with optimal conditions including a molar ratio of 1:1 and a filtration temperature of 15°C .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 4-chlorophenylglycolic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus pentachloride are used for chlorination reactions.

Major Products:

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorophenylglycolic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Chloromandelic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloromandelic acid involves its interaction with specific molecular targets. In pharmaceutical applications, it acts as a precursor to active compounds that modulate biological pathways. The chlorine atom in the para position enhances its reactivity and selectivity in various chemical reactions, contributing to its effectiveness in synthesis and drug development .

Comparison with Similar Compounds

  • 2-Chloromandelic acid
  • 3-Chloromandelic acid
  • 4-Bromomandelic acid
  • 4-Fluoromandelic acid

Comparison: 4-Chloromandelic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its analogs, such as 2-chloromandelic acid and 3-chloromandelic acid, the para-substitution with chlorine provides distinct steric and electronic effects, making it particularly useful in certain synthetic and pharmaceutical applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID30883404
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Molecular Weight

186.59 g/mol
Source PubChem
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CAS No.

492-86-4, 7138-34-3
Record name 4-Chloromandelic acid
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Record name Benzeneacetic acid, 4-chloro-alpha-hydroxy-
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Record name 4-CHLOROMANDELIC ACID
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Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Record name 4-chloromandelic acid
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Record name 4-Chloro-DL-mandelic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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